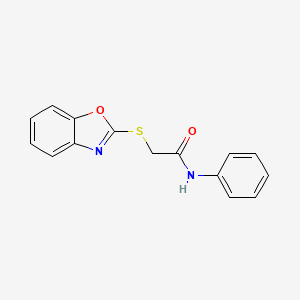

2-(1,3-benzoxazol-2-ylthio)-N-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzoxazole derivatives like 2-(1,3-benzoxazol-2-ylthio)-N-phenylacetamide involves reactions under specific conditions to achieve desired yields and purity. A notable method involves the reaction of 1,2,4-triazoles with 2-chloro-N-phenylacetamides in polyethylene glycol (PEG-400), highlighting the method's advantages in yield, pollution reduction, simplicity, and environmental friendliness (Wang Sheng-qing, 2010).

Molecular Structure Analysis

The determination of molecular structures of such compounds typically employs spectroscopic techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy), supplemented by elemental analysis for precise structure elucidation. Studies on related benzoxazole derivatives provide insights into their structural characteristics, demonstrating the diverse potential of these compounds in various applications (M. Duran, M. Canbaz, 2013).

Chemical Reactions and Properties

Benzoxazole derivatives engage in various chemical reactions, highlighting their reactivity and functional group transformations. The regioselective synthesis enabled by phenyliodine(III) diacetate-induced oxidation represents a key reaction pathway, leading to a range of products depending on the reaction conditions and substrates used (G. Yadav et al., 2022).

Physical Properties Analysis

The physical properties of benzoxazole derivatives, including solubility, melting points, and crystalline structure, are crucial for their application in material science and pharmaceutical formulation. Such properties are determined through comprehensive experimental studies, employing techniques like X-ray diffraction and thermal analysis to understand the compound's behavior under different conditions.

Chemical Properties Analysis

Chemical properties, including acidity (pKa values), reactivity towards various reagents, and stability, are essential for developing applications of benzoxazole derivatives in chemical synthesis and drug design. The pKa values, for instance, provide insights into the compound's protonation states, essential for understanding its behavior in biological systems (M. Duran, M. Canbaz, 2013).

Scientific Research Applications

Synthesis and Chemical Properties

- The compound has been involved in the synthesis of heterocyclic compounds, leveraging its structural features to produce molecules with potential biological activities. For instance, it has been used as a precursor in reactions aiming to create novel compounds with improved yields and environmental friendliness, emphasizing the methodological advantages such as less pollution and simple operations (Wang Sheng-qing, 2010).

Antitumor Activity

- Several studies have explored the antitumor potential of derivatives closely related to "2-(1,3-benzoxazol-2-ylthio)-N-phenylacetamide." These investigations have revealed significant broad-spectrum antitumor activities. Notably, specific derivatives have demonstrated potent activity against various cancer cell lines, highlighting the compound's role in the design and development of new anticancer drugs (Ibrahim A. Al-Suwaidan et al., 2016).

Antimicrobial and Antifungal Activities

- Research into derivatives of "2-(1,3-benzoxazol-2-ylthio)-N-phenylacetamide" has also shown promising antimicrobial and antifungal properties. Some synthesized compounds have displayed good activity against various strains of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents (Asmaa M. Fahim & Eman H. I. Ismael, 2019).

Amplification of Phleomycin Activity

- In a study dating back to 1978, certain derivatives were found to enhance the activity of phleomycin against Escherichia coli, indicating a potential use in combination therapies to improve the efficacy of existing antibiotics (D. J. Brown et al., 1978).

Neuroinflammation Imaging

- One particularly innovative application involves the use of a derivative for positron emission tomography (PET) imaging of neuroinflammation, demonstrating the compound's versatility and potential in neurological research (A. Tiwari et al., 2015).

Safety and Hazards

properties

IUPAC Name |

2-(1,3-benzoxazol-2-ylsulfanyl)-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2S/c18-14(16-11-6-2-1-3-7-11)10-20-15-17-12-8-4-5-9-13(12)19-15/h1-9H,10H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMSYXWPCDBRESY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350753 |

Source

|

| Record name | Acetamide, 2-(2-benzoxazolylthio)-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-benzoxazol-2-ylsulfanyl)-N-phenylacetamide | |

CAS RN |

86109-43-5 |

Source

|

| Record name | Acetamide, 2-(2-benzoxazolylthio)-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5543899.png)

![5,6-dimethyl-4-[(4-methylbenzyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B5543904.png)

![1-(2,1,3-benzoxadiazol-4-ylmethyl)-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5543926.png)

![(4aS*,7aR*)-N-(2,4-dimethoxyphenyl)-4-methylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5543928.png)

![3-chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5543929.png)

![1-(4-methoxy-3-methylphenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B5543930.png)

![3-[(3R*,4S*)-1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid](/img/structure/B5543932.png)

![2-(4-isopropylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5543939.png)

![7-[2-(1-adamantyl)-2-oxoethyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5543941.png)

![N-[(1,4-dimethyl-2-piperazinyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5543949.png)

![5-(4-biphenylyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5543955.png)

![1-(4-ethyl-2-methyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethanone](/img/structure/B5543961.png)